molecular formula C13H11BrZn B14898814 (2-BenZylphenyl)Zinc bromide

(2-BenZylphenyl)Zinc bromide

Cat. No.: B14898814
M. Wt: 312.5 g/mol
InChI Key: HCKJGQOFNAAYIS-UHFFFAOYSA-M
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Description

(2-BenZylphenyl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-BenZylphenyl)Zinc bromide can be synthesized through several methods. One common approach involves the reaction of (2-benzylphenyl)magnesium bromide with zinc bromide. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction conditions are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of catalysts like palladium or nickel to enhance reaction rates .

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Scientific Research Applications

(2-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-BenZylphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the (2-benzylphenyl) group to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-BenZylphenyl)Zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

benzylbenzene;bromozinc(1+)

InChI

InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1

InChI Key

HCKJGQOFNAAYIS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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